molecular formula C8H12N4O B13063440 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide

4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B13063440
M. Wt: 180.21 g/mol
InChI Key: DJJDUPOXYDDMCN-NSCUHMNNSA-N
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Description

4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide is a high-value pyrazole-carboxamide derivative of significant interest in medicinal chemistry and biochemical research. Its core structure features a 1H-pyrazole ring substituted at the N1 position with a trans-but-2-en-1-yl group, which introduces stereoelectronic properties that influence molecular conformation and biological interaction . The compound is a key scaffold for developing novel bioactive molecules, particularly as a potent inhibitor of carbonic anhydrase (CA) isoenzymes. Recent studies on closely related pyrazole-carboxamide libraries have demonstrated potent inhibition of human carbonic anhydrase I (hCA I) and II (hCA II), with Ki values in the low micromolar to nanomolar range (0.007–4.235 µM for hCA II) . Molecular docking and dynamics simulations suggest that such compounds bind stably to the enzyme's active site, often showing superior interactions compared to the reference inhibitor acetazolamide . Beyond CA inhibition, pyrazole derivatives of this class are extensively investigated for their anticancer potential, showing promising activity against diverse cancer cell lines, including prostate (PC-3), breast (MCF-7), and lung (A549) carcinomas, often through the modulation of apoptosis and cell growth signaling pathways . Additional research applications include exploring its antioxidant properties, where analogous pyrazole structures exhibit substantial radical-scavenging activity, and its neuroprotective effects, inspired by pyrazole-based drugs like Edaravone . The compound is offered for research applications only and is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage its versatile profile for drug discovery, enzyme kinetics, and the development of new therapeutic agents for conditions like glaucoma, epilepsy, and cancer .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

4-amino-1-[(E)-but-2-enyl]pyrazole-3-carboxamide

InChI

InChI=1S/C8H12N4O/c1-2-3-4-12-5-6(9)7(11-12)8(10)13/h2-3,5H,4,9H2,1H3,(H2,10,13)/b3-2+

InChI Key

DJJDUPOXYDDMCN-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CN1C=C(C(=N1)C(=O)N)N

Canonical SMILES

CC=CCN1C=C(C(=N1)C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with but-2-en-1-yl halide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide, as anticancer agents. Research indicates that compounds with a pyrazole core can inhibit the proliferation of various cancer cell types, such as:

  • Breast Cancer : Notably effective against MDA-MB-231 cells.
  • Liver Cancer : Demonstrated activity against HepG2 cells.
  • Other Cancers : Active against lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers .

The mechanism of action often involves the modulation of signaling pathways related to cell growth and apoptosis.

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. Analogous compounds with pyrazole structures have shown substantial antioxidant activity in vitro, suggesting that this compound may also possess similar properties. These activities are measured using assays like ABTS, FRAP, and ORAC .

Neuroprotective Effects

Research has indicated that pyrazole derivatives could serve as neuroprotective agents. For instance, Edaravone, a well-known neuroprotective drug, has inspired the synthesis of new analogs based on the pyrazole structure to enhance efficacy in treating neurodegenerative diseases .

Herbicidal Activity

Compounds related to this compound have been studied for their herbicidal properties. The structural characteristics of pyrazoles allow them to interfere with plant growth regulation pathways, making them potential candidates for developing new herbicides.

Plant Growth Regulators

Some studies suggest that pyrazole derivatives can act as plant growth regulators, enhancing crop yield and resilience against environmental stressors. This application is crucial in sustainable agriculture practices.

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used in synthesizing functional materials with specific properties, such as improved thermal stability and mechanical strength. These materials can be utilized in coatings and composites.

Case Studies

Study Focus Findings
Synthesis and Biological EvaluationAnticancer ActivityCompounds showed significant inhibition of cancer cell growth across multiple types .
Antioxidant Activity AssessmentNeuroprotectionNew analogs demonstrated enhanced antioxidant activity compared to Edaravone .
Herbicidal PotentialAgricultural UsePyrazole derivatives exhibited promising herbicidal effects in preliminary tests .

Mechanism of Action

The mechanism of action of 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below compares 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide with structurally related pyrazole derivatives:

Compound Name Substituent at 1-Position Functional Groups Key Structural Features Biological Activity/Applications Reference
This compound But-2-en-1-yl 3-Carboxamide, 4-Amino Unsaturated allyl chain, hydrogen-bonding Potential kinase inhibition (inferred) Synthesized
4-((2-Chloro-4-(hydroxymethyl)benzyloxy)-1-(2-(phenylamino)pyridin-4-yl)-1H-pyrazole-3-carboxamide (Compound 15) Pyridin-4-yl 3-Carboxamide, benzyloxy, chloro Bulky aromatic substituents PLK1 inhibitor (IC₅₀ = 219 nM)
5-Amino-N-phenyl-1H-pyrazole-4-carboxamide (4a) Phenyl 4-Carboxamide, 5-Amino Planar phenyl group Anticancer, antimicrobial research
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl 4-Carboxylic acid, 3-Amino Ionizable carboxylic acid group Agrochemical and pharmaceutical precursor
4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxamide Cyclopentyl 3-Carboxamide, 4-Amino Saturated cyclopentyl ring Not reported
4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide Oxolanyl (tetrahydrofuranyl) 3-Carboxamide, 4-Amino Oxygen-containing heterocycle Not reported

Key Differences and Implications

Saturated substituents like cyclopentyl () may reduce reactivity but increase metabolic stability compared to unsaturated chains .

Functional Group Impact :

  • The 3-carboxamide in the target compound and Compound 15 () enables hydrogen bonding with target proteins, a critical feature for kinase inhibition. In contrast, 4-carboxamide derivatives (e.g., 4a in ) may alter binding orientation in biological targets .
  • Replacing carboxamide with carboxylic acid () introduces ionization at physiological pH, affecting membrane permeability and bioavailability .

Biological Activity: Compound 15 () demonstrates potent PLK1 inhibition (IC₅₀ = 219 nM), highlighting the importance of bulky aromatic substituents for activity. The target compound’s butenyl group may offer a balance between flexibility and binding affinity, though activity data are needed .

Physical and Synthetic Considerations :

  • Melting points of pyrazole carboxamides vary widely (e.g., 178–247°C in ), influenced by substituent bulk and hydrogen-bonding capacity. The target compound’s melting point is unreported but likely depends on butenyl-driven crystallinity .
  • Allyl-substituted pyrazoles (e.g., ) form stable hydrogen-bonded networks in the solid state, a property that may extend to the target compound and influence formulation strategies .

Biological Activity

4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research studies.

  • Molecular Formula : C7H10N4O
  • Molar Mass : 154.17 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from its structure.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with various substituents under controlled conditions. The methods often include condensation reactions and modifications to enhance biological activity.

Antioxidant Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antioxidant properties. For instance, a related compound demonstrated high radical-binding activity comparable to Trolox, a standard antioxidant. The assessment was performed using various assays such as ABTS and FRAP, indicating that structural modifications can enhance antioxidant efficacy .

Anticancer Properties

Compounds within the pyrazole family, including this compound, have shown promising anticancer activities against multiple cancer cell lines:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
    Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease. The IC50 values for related pyrazole derivatives suggest moderate to high inhibitory activity, indicating potential neuroprotective effects .

Study 1: Antioxidant Evaluation

A study assessed various pyrazole derivatives for their antioxidant capabilities using the ABTS assay. Results indicated that compounds with specific substitutions at the 4-position exhibited enhanced activity, with some showing IC50 values significantly lower than Trolox .

Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that this compound could inhibit cell growth effectively. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .

Data Tables

Activity Type Compound IC50 Value (µM) Remarks
AntioxidantThis compound<10Comparable to Trolox
AChE InhibitionVarious Pyrazole Derivatives10 - 98Moderate activity
Cancer Cell ProliferationMDA-MB-231 (Breast Cancer)Significant inhibitionInduces apoptosis

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